![molecular formula C20H20O5 B138219 Sophoraflavanone B CAS No. 68682-02-0](/img/structure/B138219.png)
Sophoraflavanone B
Overview
Description
Sophoraflavanone B, also known as 8-Prenylnaringenin, is a prenylflavonoid phytoestrogen . It is reported to be the most estrogenic phytoestrogen known . The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ, and it acts as a full agonist of ERα .
Chemical Reactions Analysis
Sophoraflavanone B is known to interact with peptidoglycan, a component of bacterial cell walls . This interaction is believed to weaken the cell wall, leading to membrane damage and leakage of intracellular constituents . This is one of the proposed mechanisms of its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) .Scientific Research Applications
Estrogenic Activity
Sophoraflavanone B, also known as 8-isopentenylnaringenin, has been found to exhibit estrogenic activity . This compound is characterized by the lavandulyl group at position 8 of ring A, but has variations in the hydroxyl group at positions 3 (ring C), 5 (ring A) and 4’ (ring B) . The estrogenic activities were likely being mediated by the estrogen receptors .
Anti-Inflammatory Properties
Sophoraflavanone B has been shown to have anti-inflammatory properties . In a study, it was found to significantly reduce airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in the lungs of asthmatic mice .
Antitumor Bioactive Properties
This compound has been found to have antitumor bioactive properties . It was shown to promote apoptosis in human breast cancer cells and leukemia cells .
Inhibition of CDCP1
8-isopentenylnaringenin has been found to inhibit CDCP1, a protein that contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance . This inhibition synergizes with EGFR inhibitors in lung cancer treatment .
Phytoestrogen
8-isopentenylnaringenin is a potent phytoestrogen . It has proven to be one of the most potent phytoestrogens in vitro known to date .
Chemopreventive Agent
8-isopentenylnaringenin acts as a chemopreventive agent against cancer induced by heterocyclic amines . It is a selective, non-steroidal estrogen receptor α (ERα) ligand and a potent inhibitor of angiogenesis in vitro and in vivo .
Mechanism of Action
Sophoraflavanone B, also known as 8-isopentenylnaringenin, is a prenylflavonoid phytoestrogen . It has been reported to be the most estrogenic phytoestrogen known .
Target of Action
The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ . It acts as a full agonist of ERα . It also targets CUB domain-containing protein 1 (CDCP1), which contributes to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) resistance by regulating EGFR signaling pathways .
Mode of Action
8-isopentenylnaringenin interacts with its targets, leading to a variety of changes. It binds to and activates ERα more times than it does to ERβ . Its effects are similar to those of estradiol, but it is considerably less potent in comparison . When it targets CDCP1, it reduces CDCP1 protein levels and malignant features .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the phosphorylation and degradation of IκBα as well as the subsequent p65 translocation to dampen NF-κB activity . It also inhibits JNK phosphorylation to suppress AP-1’s transcriptional activity . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance, inhibits downstream EGFR pathway signaling, and exerts additive effects on cell death .
Result of Action
The molecular and cellular effects of 8-isopentenylnaringenin’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , induce the secretion of prolactin, and increase other estrogenic responses . It also adversely affects male sperm . In EGFR TKI-resistant lung cancer cells, the combination of 8-isopentenylnaringenin and TKI synergistically reduces cell malignance and exerts additive effects on cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-isopentenylnaringenin. For example, the compound is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former . It can be produced from isoxanthohumol in fungal cells cultures , and by flora in the human intestine .
Future Directions
Sophoraflavanone B, along with other phytochemicals, represents a valuable source of bioactive compounds with potent antimicrobial activities . Future research could focus on understanding its mode of action, optimizing formulations, assessing safety, and exploring its potential in food preservation and other applications .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333502 | |
Record name | 8-Isopentenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sophoraflavanone B | |
CAS RN |
68682-02-0 | |
Record name | 2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68682-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isopentenylnaringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.